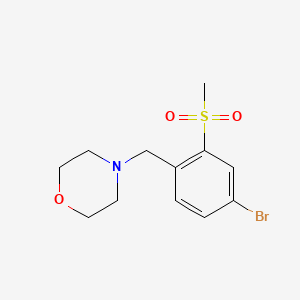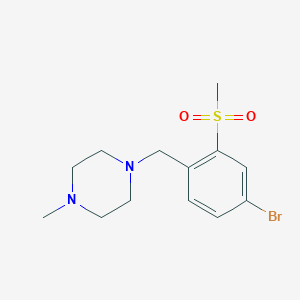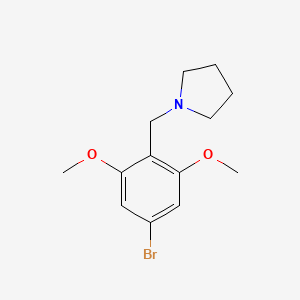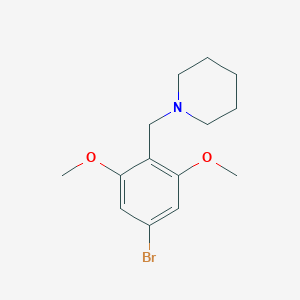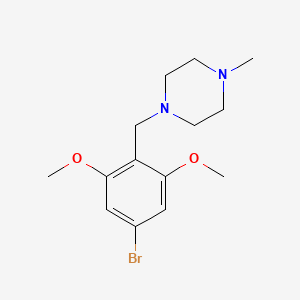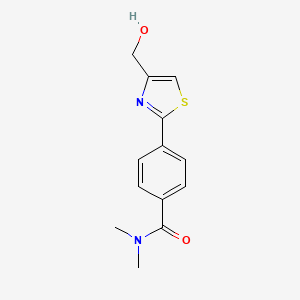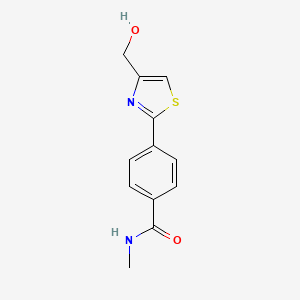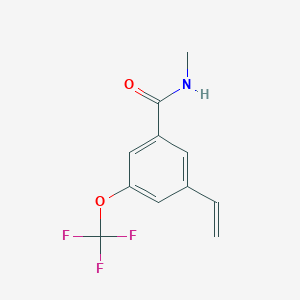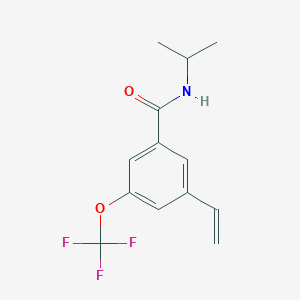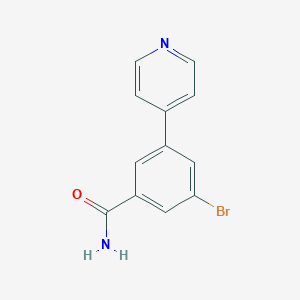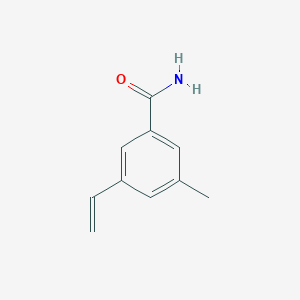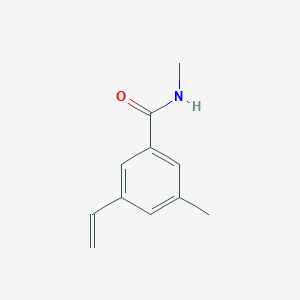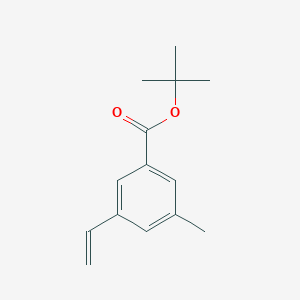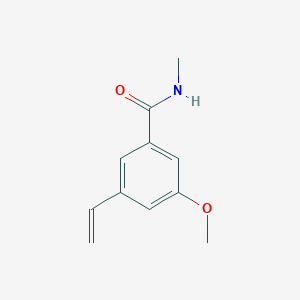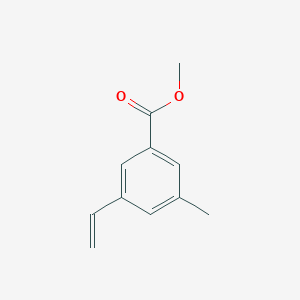
Methyl 3-methyl-5-vinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-5-vinylbenzoate: is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methyl group and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 3-methyl-5-vinylbenzoate can be achieved through the esterification of 3-methyl-5-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 3-methyl-5-bromobenzoic acid is coupled with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting 3-methyl-5-vinylbenzoic acid is then esterified with methanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-methyl-5-vinylbenzoate can undergo oxidation reactions, where the vinyl group is oxidized to form a carboxylic acid group, resulting in the formation of methyl 3-methyl-5-carboxybenzoate.
Reduction: The compound can be reduced using hydrogenation reactions, where the vinyl group is reduced to an ethyl group, forming methyl 3-methyl-5-ethylbenzoate.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the methyl or vinyl groups can be substituted with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO), or hydrogen peroxide (HO) in acidic or basic conditions.
Reduction: Hydrogen gas (H) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl).
Major Products:
Oxidation: Methyl 3-methyl-5-carboxybenzoate.
Reduction: Methyl 3-methyl-5-ethylbenzoate.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl 3-methyl-5-vinylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its vinyl group allows for further functionalization through various addition reactions.
Polymer Chemistry: The compound can be polymerized to form polymers with specific properties, useful in material science and engineering applications.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry:
Fragrance and Flavor Industry: this compound can be used as a precursor in the synthesis of aromatic compounds used in fragrances and flavors.
Material Science: The compound’s derivatives can be used in the development of new materials with specific properties, such as improved thermal stability or mechanical strength.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-5-vinylbenzoate depends on its specific application. In organic synthesis, the vinyl group can undergo various addition reactions, forming new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methylbenzoate: Lacks the vinyl group, making it less reactive in addition reactions.
Methyl 5-vinylbenzoate: Lacks the methyl group, which can affect its reactivity and physical properties.
Ethyl 3-methyl-5-vinylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Uniqueness: Methyl 3-methyl-5-vinylbenzoate is unique due to the presence of both a methyl group and a vinyl group on the aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.
Eigenschaften
IUPAC Name |
methyl 3-ethenyl-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-4-9-5-8(2)6-10(7-9)11(12)13-3/h4-7H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQMAKLZGFWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
